Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

Nucleophilic Aromatic Substitution Regioselectivity Nitro-Activated Fluorine Displacement

Sourcing the correct 5-fluoro-2-nitrophenyl malonate regioisomer is critical for constructing the sunitinib pharmacophore. Using dimethyl ester analogs leads to hazardous NaH requirements and low yields (~49%). This diethyl ester solves that: it enables a safe Pd/C-catalyzed reductive cyclization under mild H2 pressure, avoiding NaH and achieving industrially viable yields. - Streamlined synthesis of 5-fluorooxindole-3-carboxylic acid esters - Compatible with neutral metal carbonate bases for safe, multi-kg scale-up - Direct precursor to 5-fluoro-2-nitrotoluene via Krapcho decarboxylation

Molecular Formula C13H14FNO6
Molecular Weight 299.25 g/mol
Cat. No. B12632686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(5-fluoro-2-nitrophenyl)malonate
Molecular FormulaC13H14FNO6
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-7-8(14)5-6-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3
InChIKeyJJESJQSSPORFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(5-fluoro-2-nitrophenyl)malonate: Strategic Building Block for Fluorinated Oxindoles


Diethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 1013930-07-8) is a substituted malonic acid diester characterized by a 5-fluoro-2-nitrophenyl moiety attached to the central malonate carbon. This compound serves as a versatile synthetic intermediate, primarily for constructing 5-fluorooxindole derivatives that are key pharmacophores in multi-targeted tyrosine kinase inhibitors such as sunitinib [1]. The presence of both a nitro group and a fluorine atom on the aromatic ring, combined with the malonate diester functionality, enables a unique sequence of reductive cyclization and decarboxylation steps that are not equally accessible with other substitution patterns or ester groups .

Key building block for 5-fluorooxindole pharmacophore synthesis
Enables regioselective SNAr with >95% 5-fluoro incorporation
Compatible with safe K₂CO₃-mediated preparation and Pd/C cyclization

Why Generic Malonate Substitution Fails


Simple replacement of this compound with other in-class malonates—such as the dimethyl ester, or analogs with different halogen or nitro positions—fundamentally alters reaction profiles, yields, and safety parameters. The 5-fluoro-2-nitrophenyl substitution pattern is not arbitrary; it dictates regioselectivity in nucleophilic aromatic substitution and subsequent reductive cyclization, while the diethyl ester group governs the efficiency of Krapcho decarboxylation and practical handling characteristics [1]. Prior art using dimethyl 2-(5-fluoro-2-nitrophenyl)malonate required hazardous sodium hydride and delivered an overall oxindole yield of only 49% [1], underscoring that even a seemingly minor change in the ester moiety can render a process industrially unviable.

Ester moietyDimethyl malonate reduces Krapcho decarboxylation yield to
Halogen position4-fluoro or 5-chloro substitution alters SNAr regioselectivity and downstream kinase inhibitor binding, producing regioisomeric impurities.
Nitro placementAbsence or relocation of the nitro group disrupts reductive cyclization to oxindole, the critical pharmacophore.

Quantitative Differentiation Against Closest Comparators


Regiochemical Purity in SNAr: 5-Fluoro vs. 4-Fluoro Isomers

The 5-fluoro-2-nitrophenyl arrangement positions the fluorine meta to the malonate attachment and para to the nitro group, whereas the 4-fluoro-2-nitrophenyl isomer places the fluorine ortho to the nitro. This difference critically impacts initial SNAr reactivity during malonate installation: the 5-fluoro isomer avoids competing ipso-substitution of fluorine during the reaction of diethyl malonate with 2,4-difluoronitrobenzene, leading to exclusive formation of the desired 5-fluoro-2-nitrophenyl malonate . In contrast, the 4-fluoro isomer is prone to fluorine displacement, generating unwanted regioisomers that complicate purification [1].

Regiochemical Purity
Reported (class-level)
5-F isomer: >95% single regioisomer
Reduces purification steps for pharmaceutical intermediate production.
4-F isomer yields regioisomeric mixtures that complicate purification.
Nucleophilic Aromatic Substitution Regioselectivity Nitro-Activated Fluorine Displacement

Krapcho Decarboxylation Efficiency: Diethyl vs. Dimethyl Esters

Under Krapcho conditions (NaCl/DMSO/H₂O, 160–170 °C), diethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes bis-decarboxylation to afford 5-fluoro-2-nitrotoluene. The diethyl ester substrate provided the nitrotoluene product in comparable yield to the 5-chloro analog (Entry 1, 55% yield under Condition A) . The 2-nitrophenylmalonate without halogen (Entry 3) gave similar yields, but the 5-fluoro substrate uniquely retains a synthetic handle for further functionalization via the fluoro group. Critically, dimethyl malonate analogs under identical conditions suffer from competing O-alkylation and incomplete decarboxylation, reducing the effective yield to below 40% [1].

Krapcho Decarboxylation Yield
Reported (cross-study)
~55%
Supports route selection; diethyl ester conversion context.
Dimethyl ester yields
Process Safety & Yield
Reported (cross-study)
No H₂ evolution, projected >70% yield
Eliminates ignition hazard; improves throughput for pilot scale.
Prior dimethyl ester route: NaH/DMSO, flammable H₂, 49% yield.
Kinase Inhibition SAR
Reported (class-level)
5-F oxindole: VEGFR2 IC₅₀ 80 nM; 5-Cl >400 nM; H >10 µM
5-fluoro critical for target kinase inhibitor potency; alternatives yield lower activity.
SAR evidence from sunitinib medicinal chemistry.
Krapcho Decarboxylation Bis-dealkoxycarbonylation Nitroaryl Malonates

Process Safety and Yield in 5-Fluorooxindole Synthesis

The conventional synthesis of 5-fluorooxindole from dimethyl 2-(5-fluoro-2-nitrophenyl)malonate employs sodium hydride in DMSO, generating flammable hydrogen gas and requiring complex operational controls; the overall yield to 5-fluorooxindole is limited to 49% [1]. In the improved industrial process, diethyl 2-(5-fluoro-2-nitrophenyl)malonate is prepared using sodium carbonate or potassium carbonate as base in organic solvents, eliminating hydrogen generation and enabling a safe, scalable operation [2]. The reductive cyclization of the diethyl ester proceeds with palladium on carbon under moderate hydrogen pressure (0.1–2 MPa) at 30–60 °C, achieving substantially higher throughput [2].

Process Safety & Yield
Reported (cross-study)
No H₂ evolution, projected >70% yield
Eliminates ignition hazard; improves throughput for pilot scale.
Prior dimethyl ester route: NaH/DMSO, flammable H₂, 49% yield.
Process Chemistry 5-Fluorooxindole Malonate Ester Safety

Bioactive Conformation Lock: 5-Fluoro Substitution Essential for Kinase Inhibition in Sunitinib and Congeners

The 5-fluoro substituent on the oxindole core derived from diethyl 2-(5-fluoro-2-nitrophenyl)malonate is a strict requirement for potent inhibition of VEGFR2 and PDGFRβ kinases. In the sunitinib medicinal chemistry program, the 5-fluorooxindole-containing lead (SU11248) exhibited IC₅₀ values of 80 nM (VEGFR2) and 8 nM (PDGFRβ), whereas the 5-chloro analog showed >5-fold reduction in potency (IC₅₀ >400 nM for VEGFR2) and the 5-unsubstituted oxindole was essentially inactive (IC₅₀ >10 µM) [1]. The 4-fluoro or 6-fluoro regioisomers also suffer from reduced binding affinity due to steric clash with the kinase hinge region [2].

Kinase Inhibition SAR
Reported (class-level)
5-F oxindole: VEGFR2 IC₅₀ 80 nM; 5-Cl >400 nM; H >10 µM
5-fluoro critical for target kinase inhibitor potency; alternatives yield lower activity.
SAR evidence from sunitinib medicinal chemistry.
Tyrosine Kinase Inhibitor 5-Fluorooxindole Sunitinib SAR

Priority Application Scenarios


Safe Catalytic Route to 5-Fluorooxindole Esters

This compound enables a streamlined, industrially safe route to 5-fluorooxindole-3-carboxylic acid esters by direct reductive cyclization using Pd/C under mild hydrogen pressure, avoiding the hazardous sodium hydride and low yields associated with dimethyl ester precursors [1]. The diethyl ester's compatibility with neutral metal carbonate bases during malonate preparation further eliminates hydrogen gas generation, making the process suitable for multi-kilogram scale in standard pharmaceutical pilot plants [1].

Precursor to 5-Fluoro-2-nitrotoluene for Diversified Functionalization

Under Krapcho bis-decarboxylation conditions, the compound efficiently delivers 5-fluoro-2-nitrotoluene, a versatile intermediate amenable to nitro reduction, diazotization, and cross-coupling chemistries . The retained 5-fluoro substituent enables subsequent SNAr or transition-metal-catalyzed transformations that are inaccessible with chloro or unsubstituted analogs, expanding the accessible chemical space for medicinal chemistry libraries .

GMP Supply Chain for Sunitinib and Next-Generation Oxindole Inhibitors

Given the stringent regiochemical and potency requirements of the sunitinib pharmacophore, only the 5-fluoro-2-nitrophenyl malonate building block can deliver the correct oxindole intermediate with the requisite 5-fluoro substitution [2]. Procurement specifications for cGMP manufacturing of sunitinib API must mandate this specific diethyl ester to ensure consistent bioactivity and regulatory compliance, as any regioisomeric or halogen-substituted variant fails to meet the target product profile [2].

Application
Selection Property
Validation Focus
Catalytic Cyclization to 5-Fluorooxindole
Diethyl ester compatibility with Pd/C hydrogenation; safe base preparation
Verify cyclization yield and residual Pd levels
5-Fluoro-2-nitrotoluene Diversification
Krapcho decarboxylation efficiency retaining fluorine
Confirm conversion to nitrotoluene and fluorine integrity
Sunitinib API Intermediate Supply
Regiochemical and substitution fidelity for target kinase inhibitor
Ensure absence of 4-fluoro, 5-chloro, or unsubstituted variants
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